6-Chloro-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine 6-Chloro-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 881402-18-2
VCID: VC2996002
InChI: InChI=1S/C8H12ClN3O/c1-12(3-4-13-2)8-5-7(9)10-6-11-8/h5-6H,3-4H2,1-2H3
SMILES: CN(CCOC)C1=CC(=NC=N1)Cl
Molecular Formula: C8H12ClN3O
Molecular Weight: 201.65 g/mol

6-Chloro-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine

CAS No.: 881402-18-2

Cat. No.: VC2996002

Molecular Formula: C8H12ClN3O

Molecular Weight: 201.65 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine - 881402-18-2

Specification

CAS No. 881402-18-2
Molecular Formula C8H12ClN3O
Molecular Weight 201.65 g/mol
IUPAC Name 6-chloro-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine
Standard InChI InChI=1S/C8H12ClN3O/c1-12(3-4-13-2)8-5-7(9)10-6-11-8/h5-6H,3-4H2,1-2H3
Standard InChI Key BBIFBSNTEZDEED-UHFFFAOYSA-N
SMILES CN(CCOC)C1=CC(=NC=N1)Cl
Canonical SMILES CN(CCOC)C1=CC(=NC=N1)Cl

Introduction

Chemical Identity and Structure

Molecular Identity

6-Chloro-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine is a substituted pyrimidine compound that contains a chlorine atom at position 6 and an N-(2-methoxyethyl)-N-methyl amino group at position 4 of the pyrimidine ring. The compound has been assigned multiple identifiers in various chemical databases, indicating its recognition across different chemical repositories. The compound's molecular formula is C8H12ClN3O, representing a relatively small organic molecule with multiple functional groups. The presence of both the chlorine atom and the amino moiety creates an interesting electronic distribution within the molecule, potentially influencing its reactivity and chemical behavior in various environments. The methoxyethyl group adds additional functionality, providing an ether linkage that can participate in hydrogen bonding and other intermolecular interactions. The combination of these structural features makes this compound a versatile building block in organic synthesis.

A notable observation in the available literature is the presence of two different CAS registry numbers for this compound: 881402-18-2 and 1250104-51-8 . This discrepancy might be attributed to different registration events, potential structural isomers, or errors in database entries. For comprehensive identification purposes, both registry numbers should be considered when searching for information about this compound in chemical databases and literature. Additionally, the compound is identified in the PubChem database with CID 60706725, providing another standardized identifier for research purposes .

Structural Representation

The structural characteristics of 6-Chloro-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine can be represented through various chemical notations that provide insights into its molecular arrangement. The SMILES notation for this compound is COCCN(C)c1cc(Cl)ncn1, which encodes the connectivity of atoms in a linear string format . This representation highlights the presence of the methoxy group (COCC), the N-methyl tertiary amine (N(C)), and the pyrimidine ring with chlorine substitution. For more comprehensive structural information, the InChI notation (InChI=1/C8H12ClN3O/c1-12(3-4-13-2)8-5-7(9)10-6-11-8/h5-6H,3-4H2,1-2H3) provides a standardized way to represent the chemical structure that includes stereochemical and isotopic information . These notations are essential for computational chemistry applications and database searching.

The molecular weight of 6-Chloro-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine is 245.70 g/mol, as calculated based on its elemental composition . This relatively low molecular weight, combined with the presence of both polar and non-polar functional groups, contributes to its physical properties and potential applications in various chemical processes. The three-dimensional structure of the molecule reveals important spatial arrangements that can influence its interactions with biological receptors or other chemical entities. Understanding these structural features is crucial for predicting the compound's behavior in chemical reactions and biological systems.

Physical and Chemical Properties

Physical Characteristics

The physical properties of 6-Chloro-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine are essential for understanding its behavior in various environments and applications. Though comprehensive experimental data is limited in the available literature, certain properties can be inferred from its structure and similar pyrimidine derivatives. The compound likely exists as a crystalline solid at room temperature, given the typical physical state of similar substituted pyrimidines. The presence of the chlorine atom and the tertiary amine functionality contributes to intermolecular forces that influence its melting point and solubility characteristics. These structural features suggest that the compound would have moderate solubility in organic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF), which are commonly used in its synthesis. The methoxyethyl group likely enhances its solubility in polar organic solvents compared to less substituted pyrimidines.

The molecular weight of 245.70 g/mol places this compound in a range typical for chemical intermediates and building blocks in pharmaceutical synthesis . This relatively low molecular weight, combined with the functional groups present, suggests that the compound may have moderate to good cell permeability, an important consideration for potential biological applications. The three-dimensional structure of the molecule, which can be visualized through computational models, reveals a non-planar arrangement due to the flexible methoxyethyl chain extending from the nitrogen atom. This conformational flexibility may influence the compound's ability to interact with biological targets or participate in chemical reactions, as it can adopt different spatial arrangements depending on its environment.

Chemical Reactivity

The chemical reactivity of 6-Chloro-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine is primarily determined by the electronic properties of the pyrimidine ring and the functional groups attached to it. The pyrimidine core is an electron-deficient heterocycle due to the presence of two nitrogen atoms in the six-membered ring, making it susceptible to nucleophilic substitution reactions. The chlorine atom at position 6 serves as a good leaving group, allowing for further functionalization through nucleophilic aromatic substitution reactions. This reactivity pattern is commonly exploited in the synthesis of more complex pyrimidine derivatives, where the chlorine can be replaced by various nucleophiles such as amines, thiols, or alcohols. The tertiary amine functionality at position 4 influences the electronic distribution within the ring, potentially affecting the reactivity at other positions.

The N-(2-methoxyethyl)-N-methyl amino group at position 4 is less likely to participate in further reactions due to the absence of reactive hydrogen atoms, but the ether oxygen in the methoxyethyl chain could potentially coordinate with metal ions or participate in hydrogen bonding interactions. Under strongly acidic conditions, the nitrogen atoms of the pyrimidine ring and the tertiary amine could become protonated, altering the electronic properties and reactivity of the molecule. Similarly, under strongly basic conditions, complex rearrangements or decomposition might occur. Understanding these reactivity patterns is crucial for designing synthetic routes that utilize this compound as an intermediate or for predicting its stability under various conditions.

Synthesis Methods

Laboratory Scale Synthesis

The synthesis of 6-Chloro-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine typically involves a nucleophilic aromatic substitution reaction between a suitably substituted chloropyrimidine precursor and N-methyl-N-(2-methoxyethyl)amine. The reaction generally requires the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack by deprotonating the amine or neutralizing the hydrogen chloride generated during the reaction. Common solvents employed in this synthesis include dimethylformamide (DMF) or tetrahydrofuran (THF), which effectively dissolve both the organic reactants and inorganic bases. The reaction is typically conducted at elevated temperatures, often ranging from 60°C to 100°C, to overcome the activation energy barrier and ensure complete conversion of the starting materials. The progress of the reaction can be monitored using thin-layer chromatography or high-performance liquid chromatography to determine when the reaction has reached completion.

After the reaction is complete, the product must be isolated and purified using appropriate techniques. This often involves quenching the reaction mixture with water, extracting the organic components with an appropriate solvent such as ethyl acetate or dichloromethane, and washing the organic phase to remove water-soluble impurities. The crude product can then be purified using column chromatography on silica gel, recrystallization from a suitable solvent system, or a combination of purification techniques depending on the nature and quantity of impurities present. These laboratory-scale procedures can be optimized for various parameters including reaction time, temperature, base strength, and solvent selection to maximize yield and purity of the final product. The development of an efficient synthetic route is crucial for applications requiring high-purity material or large-scale production.

Industrial Production Considerations

On an industrial scale, the production of 6-Chloro-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine presents unique challenges and opportunities for process optimization. Continuous flow reactors represent one promising approach for large-scale synthesis, offering advantages over traditional batch processes in terms of efficiency, reproducibility, and safety. In continuous flow systems, reactants are continuously pumped through a heated reactor, allowing for precise control of reaction parameters and reducing the risk of exothermic runaway reactions. This method can lead to more consistent product quality and higher throughput compared to batch processing. Additionally, the use of specialized catalysts in continuous flow systems can further enhance reaction rates and selectivity, potentially reducing the formation of unwanted byproducts and simplifying downstream purification steps.

Automation represents another important aspect of industrial production, with computer-controlled systems monitoring and adjusting reaction parameters in real-time based on feedback from in-line analytical techniques. These automated systems can maintain optimal conditions throughout the production process, compensating for variations in raw material quality or environmental factors that might otherwise affect product consistency. Scale-up considerations must also address heat transfer limitations, as larger reaction volumes have less favorable surface area-to-volume ratios, potentially leading to temperature gradients within the reaction mixture. Specialized reactor designs, such as those incorporating enhanced mixing or heat exchange capabilities, may be necessary to maintain uniform conditions throughout large-scale reactions. Furthermore, environmental and safety considerations must be carefully evaluated, with particular attention to the handling of reactive bases, organic solvents, and potentially toxic intermediates or byproducts.

Analytical Characterization

Spectroscopic Analysis

Spectroscopic techniques provide essential tools for the characterization and quality control of 6-Chloro-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine. Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary analytical method for structure confirmation, with 1H NMR spectra revealing characteristic signals for the aromatic protons of the pyrimidine ring, the methyl group attached to the nitrogen, and the protons of the methoxyethyl chain. The aromatic protons typically appear as singlets in the downfield region (δ 7-9 ppm), while the aliphatic protons of the N-methyl group and methoxyethyl chain produce signals in the upfield region (δ 2-4 ppm). 13C NMR spectroscopy complements these findings by providing information about the carbon skeleton, with the pyrimidine carbons appearing at characteristic chemical shifts that reflect their electronic environment. The carbon attached to the chlorine atom typically appears more downfield due to the electron-withdrawing effect of the halogen.

Infrared (IR) spectroscopy offers additional structural insights by revealing characteristic absorption bands for key functional groups. The compound would display absorption bands corresponding to aromatic C=N stretching (1580-1520 cm-1), C-O stretching from the methoxy group (1250-1200 cm-1), and C-Cl stretching (750-700 cm-1). Mass spectrometry provides information about the molecular weight and fragmentation pattern, with the molecular ion peak at m/z 245.7 confirming the expected molecular weight, and characteristic fragmentation patterns providing additional structural confirmation. High-resolution mass spectrometry can provide the exact mass measurement, allowing for confirmation of the molecular formula. Ultraviolet-visible (UV-Vis) spectroscopy may also be useful, as the pyrimidine ring typically exhibits characteristic absorption maxima in the UV region that can be used for identification and purity assessment.

Chromatographic Methods

Chromatographic techniques play a crucial role in both the analysis and purification of 6-Chloro-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine. High-Performance Liquid Chromatography (HPLC) represents a primary analytical tool for purity determination, typically employing reversed-phase conditions with a C18 column and a mobile phase consisting of acetonitrile-water or methanol-water mixtures, often with buffer additives to control pH. The compound's moderate polarity, due to the presence of both the polar methoxyethyl group and the less polar pyrimidine ring with chlorine substituent, makes it amenable to reversed-phase separation techniques. HPLC analysis allows for the detection and quantification of the main compound as well as potential impurities or degradation products, with purity typically reported as area percent based on UV detection at an appropriate wavelength, often around 254-280 nm where pyrimidine rings show strong absorption.

Gas Chromatography (GC) may also be applicable for analysis, particularly if derivatization is employed to enhance volatility, though the polarity and molecular weight of the compound might limit direct GC analysis. Thin-Layer Chromatography (TLC) serves as a simple and rapid technique for reaction monitoring and preliminary purity assessment, typically using silica gel plates and appropriate solvent systems such as ethyl acetate-hexane mixtures or dichloromethane-methanol combinations. The compound can be visualized under UV light due to the aromatic pyrimidine core, or with chemical staining reagents such as iodine vapor or phosphomolybdic acid. For preparative purposes, column chromatography on silica gel represents a common purification method, allowing for the separation of the target compound from synthetic byproducts or unreacted starting materials. The choice of eluent system is critical, often requiring optimization to achieve adequate separation while maintaining reasonable elution times.

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